(R)-1,3-Dimethylpiperazine
Overview
Description
®-1,3-Dimethylpiperazine is a chiral organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The ®-1,3-Dimethylpiperazine variant specifically has two methyl groups attached to the first and third carbon atoms in the ring, with the ® configuration indicating the spatial arrangement of these substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,3-Dimethylpiperazine typically involves the alkylation of piperazine. One common method is the reaction of piperazine with methyl iodide under basic conditions, such as in the presence of potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms in piperazine attack the methyl iodide, resulting in the formation of ®-1,3-Dimethylpiperazine.
Industrial Production Methods
On an industrial scale, the production of ®-1,3-Dimethylpiperazine can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. Catalysts and optimized reaction parameters are employed to ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
®-1,3-Dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert ®-1,3-Dimethylpiperazine to its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in ®-1,3-Dimethylpiperazine can participate in nucleophilic substitution reactions, where they replace other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted piperazines depending on the reactants used.
Scientific Research Applications
®-1,3-Dimethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: ®-1,3-Dimethylpiperazine derivatives are investigated for their therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1,3-Dimethylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylpiperazine: Similar structure but with methyl groups at the first and fourth positions.
1,2-Dimethylpiperazine: Methyl groups at the first and second positions.
1-Methylpiperazine: Only one methyl group at the first position.
Uniqueness
®-1,3-Dimethylpiperazine is unique due to its specific spatial arrangement of methyl groups, which can influence its reactivity and interactions with other molecules. This configuration can result in distinct chemical and biological properties compared to its isomers and other piperazine derivatives.
Properties
IUPAC Name |
(3R)-1,3-dimethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMUNDXXVADKHS-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290836 | |
Record name | Piperazine, 1,3-dimethyl-, (3R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-52-0 | |
Record name | Piperazine, 1,3-dimethyl-, (3R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1,3-dimethyl-, (3R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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